B1575257 gp100 (614-622)

gp100 (614-622)

Cat. No.: B1575257
Attention: For research use only. Not for human or veterinary use.
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Description

The gp100 (614-622) peptide is a well-characterized human leukocyte antigen (HLA)-A3-restricted epitope derived from the glycoprotein 100 melanoma-associated antigen . This nine-amino acid peptide (sequence: LIYRRRLMK) is a key component in investigative cancer vaccines designed to stimulate cytotoxic T lymphocyte (CTL) responses against melanoma cells . Its primary research value lies in the study of adoptive cell transfer and active immunization strategies, where it has been shown to be immunogenic when administered with adjuvants such as granulocyte-macrophage colony-stimulating factor (GM-CSF) in Montanide ISA-51 . In preclinical and clinical settings, T cells activated by this peptide have demonstrated the capacity to recognize and lyse melanoma cell lines that express both the gp100 protein and the appropriate HLA-A3 restriction element . This makes gp100 (614-622) a critical tool for researchers exploring the mechanisms of T-cell-mediated tumor killing, immune escape, and for the development of novel therapeutic vaccines against melanoma and other cancers expressing this antigen. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

sequence

LIYRRRLMK

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanocyte protein PMEL (614-622); gp100 (614-622)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar gp100-Derived Peptides

Structural and Functional Differences

gp100 (614-622) is distinct from other gp100 epitopes in sequence, HLA-binding affinity, and requirement for modification:

Peptide Sequence Modification Required? HLA Restriction CTL Response Rate
gp100 (614-622) LIYRRRLMK No HLA-A2 100% (post-vaccination, n=7)
gp100 (209-217) IMDQVPFSV Yes (anchor-modified) HLA-A2 88% (n=17)
gp100 (280-288) YLEPGPVTV Yes (anchor-modified) HLA-A2 85.7% (n=42)
gp100 (154-162) KTWGQYWQV No HLA-A2 Limited data
  • Tumor Recognition: CTLs raised against gp100 (614-622) lyse HLA-A2+/gp100+ melanoma cell lines, comparable to modified epitopes like gp100 (209-217/2M) .

Immunogenicity and Clinical Outcomes

(A) Vaccine Efficacy
  • gp100 (614-622) : In a multipeptide vaccine trial, 100% of patients (7/7) developed post-vaccination T-cell reactivity, with responses detectable for ≥6 weeks . Tumor regression was observed in adoptive transfer models .
  • Modified Epitopes : Anchor-modified gp100 (209-217/2M) and gp100 (280-288/9V) showed higher response rates (85–88%) but required IL-2 co-administration for clinical efficacy (e.g., 50% objective regressions in modified minigene trials) .
(B) Survival Impact
  • In phase III trials, gp100-based vaccines combined with ipilimumab (anti-CTLA-4) improved median overall survival (10.0–10.1 months) compared to gp100 alone (6.4 months) .

Comparison with Non-gp100 Melanoma Antigens

Antigen Origin Expression Clinical Relevance
gp100 (614-622) Melanocyte lineage Melanoma-specific High immunogenicity; no modification required
MAGE-A1 (96-104) Cancer-testis antigen Broad (melanoma, NSCLC) Requires adjuvant (GM-CSF)
Tyrosinase (369-377) Melanogenic enzyme Melanoma and normal melanocytes Lower response rates vs. gp100
TRP2 Melanogenesis pathway Melanoma and normal cells Susceptible to immune evasion via cell-in-cell structures
  • Advantages of gp100 (614-622): Unlike MAGE-A1 or tyrosinase, gp100 (614-622) is melanoma-restricted, reducing off-target toxicity risks. Its lineage specificity contrasts with TRP2, which is vulnerable to tumor resistance mechanisms .

Preparation Methods

Chemical Synthesis

The primary method for preparing gp100 (614-622) is solid-phase peptide synthesis (SPPS) , a well-established technique for producing synthetic peptides with high purity and yield. Key points include:

  • Synthesis Process : The peptide is assembled stepwise from the C-terminus to the N-terminus on a solid resin support using protected amino acid derivatives. The process typically involves repetitive cycles of deprotection and coupling reactions.
  • Purification : After synthesis, the peptide is cleaved from the resin and purified, usually by high-performance liquid chromatography (HPLC), to achieve a purity of >95% as confirmed by analytical HPLC.
  • Modifications : The final product may contain trifluoroacetic acid (TFA) salts due to the cleavage step using TFA. TFA removal is an optional service to reduce residual TFA, which can affect biological assays and peptide stability.

Good Manufacturing Practice (GMP) Conditions

For clinical and vaccine applications, gp100 (614-622) peptides are synthesized under GMP conditions to ensure quality, sterility, and reproducibility:

  • Synthesis and Purification : Conducted by specialized peptide synthesis companies (e.g., Multiple Peptide Systems/NeoMPS), peptides are purified to >95% purity.
  • Sterile Filtration and Lyophilization : After solubilization, peptides are sterile-filtered, vialed, and lyophilized in single-use vials to maintain stability.
  • Quality Control : Vials undergo rigorous quality assurance including sterility, identity, purity, potency, safety, pyrogenicity, and stability testing according to regulatory guidelines.

Detailed Research Findings on Preparation and Purity

Purity and Stability

  • The gp100 (614-622) peptide is typically delivered in lyophilized powder form, stored at or below -20 °C to preserve stability.
  • Batch-to-batch purity variation is minimal, with typical HPLC purity around 95.5%.
  • Residual TFA can impact experimental results and peptide conformation; thus, TFA removal is recommended for sensitive applications.

Immunogenicity and Functional Validation

  • The chemically synthesized gp100 (614-622) peptide has demonstrated robust immunogenicity in clinical trials as part of multi-peptide melanoma vaccines.
  • Peptides synthesized under GMP conditions have been used successfully to elicit CD8+ T cell responses in melanoma patients, confirming the biological activity of the synthetic peptide.
  • The peptide binds to HLA-A3 molecules with an IC50 of approximately 159 nM, indicating moderate affinity suitable for vaccine use.

Comparative Data Table of gp100 (614-622) Peptide Properties

Property Value Notes
Amino Acid Sequence LIYRRRLMK 9 amino acids
Molecular Weight 1248.61 Da Calculated from chemical formula
Molecular Formula C56H101N19O11S
Peptide Purity (HPLC) 95.5% High purity standard
Theoretical pI 12.13 Basic peptide due to Arg and Lys
Extinction Coefficient 1280 M^-1 cm^-1 For UV absorbance quantification
Storage Conditions ≤ -20 °C (lyophilized) To maintain peptide integrity
HLA Binding Affinity (IC50) 159 nM Binding to HLA-A3 molecules

Summary of Preparation Methodology

Step Description Purpose/Outcome
Solid-Phase Peptide Synthesis Stepwise assembly of amino acids on resin Produces full-length peptide sequence
Cleavage and Deprotection Removal from resin using TFA-based cleavage Releases peptide, introduces TFA salt
Purification (HPLC) Reverse-phase HPLC purification Achieves >95% purity
Optional TFA Removal Removal of residual TFA salts Improves peptide stability and assay reliability
Sterile Filtration & Lyophilization Preparation of sterile, stable peptide powder Suitable for research and clinical use
Quality Control Identity, purity, sterility, potency testing Ensures compliance with research/clinical standards

Q & A

Q. What methodological approaches are recommended for the initial characterization of gp100 (614-622) in immunological studies?

To characterize gp100 (614-622), researchers should employ techniques such as mass spectrometry for peptide identification, ELISA for quantifying binding affinity, and circular dichroism to assess structural stability. Experimental design should follow principles like defining clear objectives (e.g., verifying peptide purity) and incorporating controls (e.g., negative controls for non-specific binding). Utilize frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses and ensure alignment between methodology and research goals .

Q. How can researchers ensure reproducibility when synthesizing and testing gp100 (614-622) across different laboratories?

Reproducibility requires strict adherence to protocols for peptide synthesis (e.g., solid-phase peptide synthesis), standardized storage conditions (e.g., -80°C lyophilized aliquots), and validation via orthogonal assays (e.g., HPLC for purity, T-cell activation assays for functional validation). Documenting batch-specific variables (e.g., solvent purity, temperature fluctuations) and sharing raw data in appendices enhances transparency .

Advanced Research Questions

Q. How should researchers address contradictions in reported immunogenicity data for gp100 (614-622) across studies?

Contradictions may arise from variability in experimental models (e.g., murine vs. humanized systems) or assay conditions (e.g., peptide concentration gradients). Conduct a systematic review to identify confounding factors, followed by meta-analysis to quantify effect sizes. Apply error analysis to evaluate uncertainties in methodology (e.g., flow cytometry gating strategies) and use statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets .

Q. What strategies optimize the in vitro stability of gp100 (614-622) for long-term functional assays?

Stability optimization involves testing buffer formulations (e.g., PBS vs. Tris-HCl with protease inhibitors), temperature gradients, and lyophilization-reconstitution cycles. Use design of experiments (DoE) to assess interactions between variables (e.g., pH and ionic strength). Monitor degradation via size-exclusion chromatography and validate functional retention using T-cell proliferation assays .

Q. How can computational modeling enhance the design of gp100 (614-622)-based therapeutic candidates?

Integrate molecular dynamics simulations to predict MHC-I binding kinetics and epitope stability. Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) and correlate results with clinical data (e.g., patient T-cell responses). Tools like Rosetta or AutoDock can model peptide-receptor interactions, prioritizing candidates for synthesis .

Methodological and Literature Review Questions

Q. What criteria should guide the selection of primary literature for a meta-analysis on gp100 (614-622) clinical trials?

Use PRISMA guidelines to screen studies, prioritizing peer-reviewed articles with full methodological disclosure and raw data availability. Exclude studies with high risk of bias (e.g., small sample sizes, lack of blinding). Platforms like Google Scholar and PubMed enable advanced searches using filters (e.g., publication date, citation count) to identify high-impact studies .

Q. How can researchers leverage Google Scholar to track emerging trends in gp100 (614-622) research?

Set up alerts for keywords like "gp100 peptide vaccine" or "MHC-I gp100 epitope." Use the "Cited by" feature to identify recent studies building on seminal work. Critically evaluate sources using metrics like h-index and institutional affiliations to prioritize authoritative publications .

Data Analysis and Presentation

Q. What statistical methods are most appropriate for analyzing dose-response data in gp100 (614-622) T-cell activation assays?

Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC50 values. Use Bland-Altman plots to assess inter-assay variability and Grubbs’ test to identify outliers. Software like GraphPad Prism or R facilitates reproducible analysis, with raw data archived in repositories like Figshare .

Q. How should researchers present conflicting data on gp100 (614-622) cross-reactivity in scientific manuscripts?

Use comparative tables to juxtapose findings (e.g., source of T-cell clones, peptide variants tested). Discuss limitations (e.g., differing MHC haplotype compatibility) and propose follow-up experiments (e.g., structural analysis of TCR-peptide-MHC complexes). Adhere to journal guidelines for visual clarity, including heatmaps or 3D molecular models .

Ethical and Collaborative Considerations

Q. What ethical frameworks apply to translational studies involving gp100 (614-622) in human trials?

Align with ICH-GCP guidelines for patient consent, data privacy, and adverse event reporting. For preclinical studies, ensure animal welfare compliance (e.g., AAALAC accreditation). Collaborative projects should define authorship criteria early using tools like CRediT (Contributor Roles Taxonomy) to avoid disputes .

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